3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-5-2-4-12(10-14)19(23)20-13-7-8-15-16(11-13)22-18(21-15)17-6-3-9-25-17/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITZICAYEQTBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the tetrahydrofuran ring and the methoxybenzamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and methoxy group are primary targets for hydrolysis:
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Amide bond hydrolysis : Requires strong acidic (e.g., HCl/H₂O at reflux) or basic (NaOH/EtOH) conditions, yielding 3-methoxybenzoic acid and 5-amino-2-(tetrahydrofuran-2-yl)-1H-benzimidazole .
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Demethylation of methoxy group : Reagents like BBr₃ or HI/AcOH convert the methoxy group to a hydroxyl group, producing 3-hydroxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide .
*Yields estimated from analogous reactions.
Electrophilic Aromatic Substitution
The benzimidazole and benzamide aromatic rings may undergo substitution:
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Nitration : HNO₃/H₂SO₄ selectively nitrates the benzamide ring at the para position to the methoxy group .
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Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.
| Reaction | Site | Reagents | Product |
|---|---|---|---|
| Nitration | Benzamide ring (C-5) | HNO₃ (1 eq), H₂SO₄, 0°C | 3-Methoxy-5-nitro-N-[2-(THF-2-yl)benzimidazol-5-yl]benzamide |
| Sulfonation | Benzimidazole ring | Oleum (20% SO₃), 50°C | Sulfonated derivative |
Functionalization of the THF Ring
The tetrahydrofuran moiety may undergo ring-opening or oxidation:
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Acid-catalyzed ring-opening : Concentrated HCl converts THF to 2-chlorotetrahydrofuran , forming a dihydrobenzimidazole intermediate.
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Oxidation : RuO₄ or NaIO₄ oxidizes THF to γ-butyrolactone.
| Reaction | Conditions | Product |
|---|---|---|
| THF ring-opening | HCl (conc.), 80°C, 6h | 2-Chloro-N-[5-(3-methoxybenzamido)benzimidazolyl]tetrahydrofuran |
| Oxidation | NaIO₄, H₂O/THF, RT, 3h | γ-Butyrolactone derivative |
Cross-Coupling Reactions
The benzimidazole’s aromatic system supports palladium-catalyzed couplings if halogenated:
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Hypothetical Suzuki coupling : Requires prior introduction of a bromine atom (e.g., via electrophilic bromination). With Pd(PPh₃)₄, aryl boronic acids could couple at the C-4/C-6 positions .
| Step | Process | Reagents | Outcome |
|---|---|---|---|
| Bromination | Electrophilic substitution | Br₂, FeBr₃, DCM | Brominated intermediate |
| Suzuki coupling | Cross-coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |
Biological Interactions (Non-Synthetic)
The compound may interact with biological targets via:
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Hydrogen bonding : The amide and methoxy groups bind to enzyme active sites (e.g., kinases) .
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π-π stacking : The aromatic benzimidazole ring interacts with hydrophobic protein pockets .
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Tubulin | Binding to colchicine site | Antiproliferative activity |
| COX-2 | Hydrogen bonding | Anti-inflammatory potential |
Stability Under Physiological Conditions
-
pH-dependent degradation : Stable at pH 4–8 but hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
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Photodegradation : UV light (254 nm) induces cleavage of the methoxy group.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Amide bond hydrolysis | 2.1 h |
| UV exposure (254 nm) | Methoxy demethylation | 45 min |
Key Research Gaps
-
No direct studies on the title compound’s reactions; data inferred from analogs.
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Limited experimental validation of THF ring reactivity in fused systems.
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Biological interaction mechanisms remain hypothetical without crystallographic data.
Scientific Research Applications
3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxy-N-[2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-yl]Benzamide
- Structural Difference : Methoxy group at position 4 instead of 3 on the benzamide ring.
- Molecular weight: ~337.4 g/mol .
- Pharmacological Profile : Demonstrates comparable anticancer activity but lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the 3-methoxy derivative .
3-Methoxy-N-[2-(Pyridin-3-yl)-1H-Benzimidazol-5-yl]Benzamide
- Structural Difference : Pyridin-3-yl replaces the THF group at position 2.
- Impact : The pyridine ring introduces basicity (pKa ~4.8), enhancing solubility in acidic environments. Molecular weight: 344.4 g/mol .
- Pharmacological Profile : Exhibits stronger antibacterial activity (MIC = 2–8 µg/mL against Staphylococcus aureus) due to improved membrane penetration via pyridine’s protonation. However, it shows higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) compared to the THF-containing analogue (IC₅₀ = 25 µM) .
Analogues with Alternative Core Structures
N-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-2-Methyl-3-Nitrobenzamide
- Structural Difference : Benzoxazole replaces benzimidazole, and a nitro group is present.
- Impact : The benzoxazole core reduces planarity, limiting intercalation with DNA but improving selectivity for kinase targets. Nitro groups enhance electrophilicity, increasing reactivity but raising toxicity concerns .
N-[(5E)-5-(1H-Benzimidazol-2-ylmethylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-2-Methoxybenzamide
- Structural Difference: Incorporates a thiazolidinone-thione scaffold fused to benzimidazole.
- Pharmacological Profile : Shows dual antidiabetic and anti-inflammatory activity, distinct from the THF-benzimidazole compound’s anticancer focus .
Physicochemical and Pharmacokinetic Comparisons
Key Findings from Comparative Studies
Substituent Position : The 3-methoxy group in the target compound optimizes hydrophobic interactions without steric clashes, unlike the 4-methoxy isomer .
Heterocyclic Moieties : THF improves metabolic stability (t₁/₂ = 6.2 h in liver microsomes) compared to pyridine (t₁/₂ = 3.8 h), which undergoes rapid oxidation .
Core Modifications : Replacing benzimidazole with benzoxazole shifts activity from DNA-intercalation to kinase targeting but increases toxicity risks .
Q & A
Q. What are the typical synthetic routes for 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide, and how can reaction conditions be optimized?
The synthesis of benzimidazole derivatives often involves palladium-catalyzed cross-coupling reactions or amide bond formation. For example, Suzuki-Miyaura coupling has been employed to introduce tetrahydrofuran substituents to benzimidazole cores using Pd(PPh₃)₄ as a catalyst under argon, with Na₂CO₃ as a base and dioxane/water as solvent (60% yield after purification via column chromatography) . For amidation, carbodiimide-mediated coupling (e.g., EDC·HCl) with 4-DMAP as an additive improves reaction completion, though yields may remain low (18%) due to steric hindrance or solubility issues . Optimization strategies include:
- Catalyst loading : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% to enhance coupling efficiency.
- Reaction time : Prolonging heating (e.g., 7–24 hours) to drive equilibrium-limited steps.
- Purification : Using gradient elution in column chromatography (e.g., toluene/EtOAc with acetic acid) to resolve polar byproducts .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical. 1H-NMR resolves substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, benzimidazole NH at δ ~12 ppm), while 13C-NMR confirms carbonyl (δ ~165 ppm) and tetrahydrofuran ring connectivity . HR-MS validates molecular weight (e.g., calculated m/z 365.1264 for C₂₀H₁₉N₂O₄) with <5 ppm error . For purity assessment, combine HPLC with diode-array detection (DAD) to detect trace impurities.
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
Initial screens should target receptors or enzymes structurally related to benzimidazole derivatives. Examples include:
- TLX nuclear receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure competitive displacement .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi, as benzimidazoles inhibit microbial PFOR enzymes .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. What strategies improve the low yield of amide coupling reactions during synthesis?
Low yields in carbodiimide-mediated amidation (e.g., 18% in ) can be addressed by:
- Additive screening : Replace 4-DMAP with HOBt (hydroxybenzotriazole) to suppress racemization.
- Solvent optimization : Switch from CHCl₃ to DMF or DCM to enhance reagent solubility.
- Temperature control : Perform reactions at 0°C to minimize side reactions (e.g., O-acylisourea intermediate hydrolysis) .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
- Molecular docking : Use AutoDock Vina to predict binding poses against target receptors (e.g., TLX receptor) and identify key interactions (e.g., hydrogen bonds with tetrahydrofuran oxygen) .
- QSAR modeling : Corporate electronic (Hammett σ) and steric (Taft Es) parameters to optimize substituent effects on activity .
- MD simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the benzamide moiety .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for structurally similar analogs?
Discrepancies in chemical shifts may arise from tautomerism (e.g., benzimidazole NH tautomerization) or solvent effects. Mitigation steps:
- Variable-temperature NMR : Acquire spectra at 25°C and 60°C to detect dynamic equilibria .
- Deuterated solvent comparison : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
- 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments through heteronuclear correlation experiments .
Q. What experimental controls are essential when interpreting variable biological assay results?
- Positive/Negative controls : Include known inhibitors (e.g., nitazoxanide for PFOR inhibition ) and vehicle-only treatments.
- Replicate experiments : Perform triplicate runs with independent compound batches to exclude batch-to-batch variability.
- Counter-screening : Test against unrelated targets (e.g., kinase panels) to confirm selectivity .
Methodological Best Practices
Q. What purification techniques maximize compound purity for crystallography studies?
- Recrystallization : Use mixed solvents (e.g., CH₃OH/EtOAc) to obtain single crystals suitable for X-ray diffraction .
- Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients for challenging separations .
Q. How can researchers validate the stability of this compound under long-term storage?
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.
- Light sensitivity testing : Expose to UV (254 nm) for 48 hours and monitor photodegradation by LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
